2-(4-Bromobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
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Properties
IUPAC Name |
2-[(4-bromobenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2S.ClH/c1-10(2)22-8-7-13-14(9-22)25-18(15(13)16(20)23)21-17(24)11-3-5-12(19)6-4-11;/h3-6,10H,7-9H2,1-2H3,(H2,20,23)(H,21,24);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDMULSBCPGZGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as thieno[2,3-c]pyridine derivatives, have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra.
Mode of Action
It’s known that the presence of a carboxamide moiety in similar compounds can form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity. This suggests that the compound may interact with its targets in a similar manner, leading to inhibition of their function.
Biological Activity
The compound 2-(4-Bromobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a derivative of tetrahydrothieno[2,3-c]pyridine and has gained attention for its potential biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described by the following formula:
- Molecular Formula : C17H20BrN3O2S
- Molecular Weight : 396.33 g/mol
- CAS Number : 920509-32-6
Biological Activity Overview
Research indicates that compounds with a tetrahydrothieno[2,3-c]pyridine scaffold exhibit various biological activities, including:
- Adenosine Receptor Modulation : Some derivatives have been identified as allosteric modulators or antagonists at the A1 adenosine receptor (A1AR) . This suggests potential applications in treating conditions related to adenosine signaling.
- Inhibition of Human Phenylethanolamine N-Methyltransferase (hPNMT) : Compounds similar to tetrahydrothieno[2,3-c]pyridines have shown significant inhibitory effects on hPNMT, an enzyme involved in catecholamine biosynthesis .
The biological mechanisms through which this compound exerts its effects include:
-
Adenosine Receptor Interaction :
- The compound may act as an antagonist at the A1AR. Studies show that structural modifications in tetrahydrothieno[2,3-c]pyridines can enhance their binding affinity and selectivity for adenosine receptors .
- The interaction with A1AR can influence various physiological processes such as cardiac function and neurotransmitter release.
- Enzyme Inhibition :
Case Studies and Research Findings
Several studies provide insights into the biological activity of this compound:
- Study on A1 Adenosine Receptor Modulation :
-
hPNMT Inhibition Study :
- A comparative analysis of various tetrahydrothieno derivatives revealed that some compounds exhibited up to a 29-fold increase in hPNMT inhibitory potency compared to traditional phenylethylamine derivatives. These findings suggest that the incorporation of thiophene rings enhances enzyme selectivity and potency .
Data Table: Biological Activity Summary
| Compound Name | Biological Target | Activity Type | Potency/Effect |
|---|---|---|---|
| This compound | A1 Adenosine Receptor | Antagonist | High Affinity |
| Similar Tetrahydrothieno Derivatives | hPNMT | Inhibitor | Up to 29-fold increase in potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
